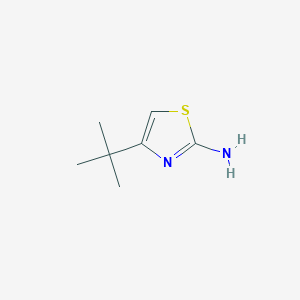

4-Tert-butyl-1,3-thiazol-2-amine

概述

描述

4-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method includes the cyclization of a suitable precursor in the presence of sulfur and nitrogen sources under controlled conditions. For instance, the reaction of tert-butylamine with 2-bromoacetylthiazole in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 4-Tert-butyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted thiazoles depending on the reagents used.

科学研究应用

Chemistry

4-Tert-butyl-1,3-thiazol-2-amine serves as a valuable building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogenating agents, nucleophiles (amines or thiols) | Functionalized thiazole derivatives |

This versatility makes it a crucial component in developing new materials and compounds in chemical research.

The compound has shown potential biological activities, particularly as an antimicrobial and antifungal agent. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis, and may interfere with cellular signaling pathways relevant to cancer treatment .

Key Findings:

- In vitro studies have demonstrated its efficacy against various pathogens.

- It exhibits promising anticancer properties by inducing apoptosis in cancer cells .

Medicinal Chemistry

Recent research highlights the compound's role in drug development:

These findings suggest that this compound could be a lead compound for developing new therapeutic agents.

Case Study 1: Anticancer Activity

A study conducted by Finiuk et al. focused on N-acylated derivatives of thiazoles. They found that certain derivatives exhibited moderate to high activity against colon and melanoma cancer cell lines. The introduction of specific substituents significantly enhanced the anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research published by Zhang et al. evaluated various thiazole derivatives for their antibacterial properties. The study concluded that compounds with tert-butyl substitutions displayed attractive antibacterial activity against multiple strains, indicating their potential as effective antimicrobial agents .

作用机制

The mechanism of action of 4-tert-butyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it can disrupt bacterial cell membranes and inhibit essential enzymes. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells .

相似化合物的比较

2-Amino-4-methylthiazole: Similar structure but with a methyl group instead of a tert-butyl group.

4-Isopropyl-1,3-thiazol-2-amine: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness: 4-Tert-butyl-1,3-thiazol-2-amine is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as its enhanced stability and reactivity in chemical reactions compared to its analogs .

生物活性

4-Tert-butyl-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₇H₁₂N₂S

- Molecular Weight : 156.25 g/mol

- Structure : Characterized by a thiazole ring substituted with a tert-butyl group and an amino group.

This compound operates through several mechanisms that contribute to its biological efficacy:

-

Anticancer Activity :

- The compound has shown significant antitumor activity against various cancer cell lines, including HeLa cells. Its mechanism likely involves interaction with specific molecular targets that inhibit cell proliferation and induce apoptosis.

- Studies indicate that it inhibits tubulin polymerization, similar to known anticancer agents such as colchicine and CA-4, disrupting microtubule dynamics essential for cell division .

-

Antimicrobial Activity :

- Research has demonstrated its antibacterial properties against pathogens like Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its solubility and molecular weight characteristics. This profile is crucial for its therapeutic efficacy in both cancer treatment and antimicrobial applications.

Antitumor Activity

A series of studies have reported the compound's ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 0.36 - 0.86 | Significant growth inhibition |

| SGC-7901 | Not specified | Induced G2/M phase arrest |

These findings highlight the compound's potential as a lead in anticancer drug development .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Inhibitory effect observed |

This suggests that this compound may serve as a scaffold for further development of antimicrobial agents.

Study on Anticancer Mechanisms

In a study focused on tubulin inhibition, researchers synthesized derivatives of thiazole compounds and evaluated their antiproliferative effects. The most potent derivative displayed an IC50 value of approximately 0.64 μM, demonstrating significant efficacy in disrupting tubulin polymerization . This study underscores the importance of structural modifications in enhancing biological activity.

Antimicrobial Evaluation

Another study investigated the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated that modifications to the thiazole ring could enhance activity against Mycobacterium tuberculosis, providing insights into structure-activity relationships essential for drug design .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing 2-amino-4-phenylthiazole derivatives with tert-butyl-substituted aldehydes or ketones in ethanol, catalyzed by acetic acid, followed by recrystallization for purification . Optimization may require factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, adjusting reflux duration (e.g., 7–12 hours) and monitoring intermediates via TLC or HPLC can improve yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles) is essential due to potential toxicity. Work in a fume hood to avoid inhalation, and use filter-tip pipettes to prevent cross-contamination. Waste should be segregated and processed by certified hazardous waste handlers . Pre-experiment risk assessments should include compatibility checks with reagents like POCl₃, which is used in thiazole synthesis and requires careful pH control .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : X-ray crystallography (as in Acta Crystallographica reports) provides definitive structural confirmation, while spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups. Mass spectrometry and elemental analysis ensure molecular weight and composition accuracy. Purity can be quantified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Linking research to conceptual frameworks (e.g., structure-activity relationships or quantum chemical calculations) ensures hypothesis-driven experimentation. For instance, density functional theory (DFT) can predict electronic properties influencing biological activity, guiding synthetic modifications to the thiazole core . Predefined theoretical models also inform variable selection, such as substituent effects on solubility or binding affinity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or structural impurities. Researchers should:

- Replicate experiments under standardized conditions (e.g., fixed pH, temperature).

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.

- Perform multivariate analysis to isolate confounding factors like solvent residues .

- Cross-validate results with computational docking studies to assess binding mode consistency .

Q. How can factorial design improve the synthesis of this compound analogs for anticancer studies?

- Methodological Answer : A 2³ factorial design (factors: molar ratio, temperature, catalyst type) identifies optimal conditions for introducing substituents like triazole or fluorobenzyl groups. Response surface methodology (RSM) maximizes yield while minimizing byproducts. For example, triazole incorporation (as in Acta Crystallographica studies) requires precise control of POCl₃ stoichiometry and reaction time .

Q. What are the challenges in correlating the electronic properties of this compound with its antimicrobial efficacy?

- Methodological Answer : Thiazole’s electron-rich sulfur and nitrogen atoms influence redox activity, but steric hindrance from the tert-butyl group may limit membrane penetration. Researchers should:

- Use cyclic voltammetry to measure redox potentials.

- Compare logP values (via shake-flask method) to assess lipophilicity.

- Perform QSAR modeling to link electronic descriptors (e.g., HOMO/LUMO energies) with MIC values against pathogens like S. aureus .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

Table 2 : Structural Characterization Techniques

| Technique | Application | Example Data from Studies |

|---|---|---|

| X-ray Crystallography | Confirms tert-butyl orientation | C–C bond length: 1.54 Å |

| ¹H NMR | Validates amine proton environment | δ 6.8–7.2 ppm (aromatic protons) |

属性

IUPAC Name |

4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZBHVYLVGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370159 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74370-93-7 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。